molecular formula C18H17F2NO3 B2813597 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone CAS No. 2034502-53-7

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone

Cat. No.: B2813597
CAS No.: 2034502-53-7
M. Wt: 333.335
InChI Key: HFNXXSXETAZQEC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone is a fluorinated ethanone derivative featuring a unique azetidine core substituted with a 4-fluorophenoxymethyl group and a 2-fluorophenoxy side chain. Azetidine, a four-membered nitrogen-containing ring, introduces significant steric and electronic effects compared to larger heterocycles like piperazine or pyrrolidine.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c19-14-5-7-15(8-6-14)23-11-13-9-21(10-13)18(22)12-24-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNXXSXETAZQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under basic conditions.

    Introduction of Fluorophenoxy Groups: The fluorophenoxy groups are introduced through nucleophilic substitution reactions, often using fluorophenol derivatives and suitable leaving groups.

    Final Coupling: The final step involves coupling the azetidine intermediate with the fluorophenoxy intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds related to 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone exhibit significant anticonvulsant properties. A study synthesized a series of oxadiazole derivatives containing the fluorophenoxy moiety and evaluated their anticonvulsant activities using the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. One compound demonstrated considerable efficacy, suggesting that the mechanism may involve benzodiazepine receptors, highlighting the potential for developing new anticonvulsant medications based on this scaffold .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study synthesized various pyrimidine-1,3,4-oxadiazole conjugates and assessed their activity against cancer cell lines. The results indicated that these compounds, including derivatives of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone, exhibited promising anticancer activity, warranting further exploration into their mechanisms of action and potential for therapeutic use .

Synthesis and Characterization

The synthesis of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone involves several steps that include the formation of the azetidine ring and subsequent functionalization with fluorophenoxy groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticonvulsant Screening

In a controlled study, a series of derivatives were synthesized and screened for anticonvulsant activity. The results showed that specific modifications to the fluorophenoxy groups enhanced activity against seizures, indicating a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Efficacy

Another study focused on evaluating the cytotoxic effects of synthesized compounds against various cancer cell lines. The derivatives exhibited varying degrees of potency, with some showing IC50 values in low micromolar ranges. This suggests that modifications to the core structure can significantly impact biological activity, paving the way for optimized therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine-Linked Triazolo-Pyrimidinyl Ethanone ()

The compound 2-(2-fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (CAS: 920225-86-1) shares the ethanone backbone but replaces the azetidine with a piperazine-linked triazolo-pyrimidine system. Key differences:

  • Heterocyclic Core: Piperazine (6-membered) vs. azetidine (4-membered).
  • Substituents : The triazolo-pyrimidine group in ’s compound introduces π-π stacking capability, absent in the target compound.

Triazole-Sulfonyl Ethanone Derivatives ()

Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone feature a triazole-sulfonyl group. Key distinctions:

  • Electron-Withdrawing Groups: The sulfonyl group in ’s compound increases polarity, likely reducing cell permeability compared to the target’s fluorophenoxy groups.

Fluorophenoxy-Substituted Ethanones ()

The Handbook of Hydroxyacetophenones lists compounds like 2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethanone (CAS: 137612-30-7) and 1-(2,4-Dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone (CAS: 137987-82-7). Comparisons:

  • Hydroxy vs.
  • Physical Properties: Hydroxyacetophenones typically exhibit higher melting points (e.g., 152–257°C in ) due to intermolecular hydrogen bonding, whereas the target compound’s azetidine and fluorophenoxy groups may lower melting points .

Substituent Effects on Reactivity and Stability ()

compares 2-azido-1-(4-fluorophenyl)ethanone with its toluene-substituted analogue. Key insights:

  • Electron-Withdrawing Fluorine: The fluorophenyl group stabilizes the ethanone carbonyl via inductive effects, a feature shared with the target compound’s 2-fluorophenoxy group.
  • Crystal Packing: Fluorine substituents influence intermolecular interactions (e.g., C–H···F), which may enhance crystallinity in the target compound compared to non-fluorinated analogues .

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone includes a fluorophenyl moiety, which enhances both its biological activity and solubility. The presence of the azetidine ring contributes to its pharmacological properties, making it a candidate for drug development.

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes and receptors. The mechanism of action for 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone is hypothesized to involve modulation of histone lysine demethylases (KDMs), which play a crucial role in epigenetic regulation and gene expression .

Anticonvulsant Activity

A related compound, 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles, has demonstrated significant anticonvulsant activity in various models. This effect appears to be mediated through interactions with benzodiazepine receptors, suggesting that the fluorophenyl moiety may enhance such activities in related compounds .

Anti-inflammatory and Analgesic Properties

The compound has been studied for its potential anti-inflammatory and analgesic effects. In vitro studies indicate that it may inhibit enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating conditions characterized by inflammation.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Compound 3 from related studies showed efficacy in PTZ and MES models, suggesting potential for treating epilepsy .
Anti-inflammatory Effects Investigations into similar azetidine derivatives revealed their ability to inhibit pro-inflammatory cytokines, indicating a pathway for therapeutic use in chronic inflammatory diseases.
Pharmacological Potential The unique combination of functional groups in this compound may enhance its efficacy in targeting metabolic disorders and other diseases.

Synthesis and Derivatives

The synthesis of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone typically involves multi-step processes that allow for high yields while maintaining structural integrity. Variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Q. Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity during azetidine formation .
  • Temperature Control : Reactions often require low temperatures (0–5°C) to minimize side reactions .
  • Catalysts : Lewis acids (e.g., AlCl₃) may facilitate Friedel-Crafts acylation steps .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How do structural modifications (e.g., fluorophenoxy positioning) influence biological activity, and how can contradictory structure-activity relationship (SAR) data be resolved?

Answer:

  • Fluorine Positioning :

    • Ortho-fluorine (2-fluorophenoxy) increases steric hindrance, potentially reducing off-target interactions, while para-fluorine (4-fluorophenoxy) enhances metabolic stability .
    • Comparative studies show that dual fluorophenoxy groups improve lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration .
  • Resolving SAR Contradictions :

    • Computational Modeling : Molecular docking studies can clarify target binding affinities (e.g., kinase inhibition vs. GPCR modulation) .
    • Meta-Analysis : Cross-referencing biological assays (e.g., IC₅₀ values in enzyme inhibition vs. cytotoxicity profiles) identifies assay-specific biases .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes fluorophenoxy regioisomers; ¹H/¹³C NMR confirms azetidine ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₈F₂NO₃; expected [M+H]⁺ = 362.1267) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: What experimental approaches are used to elucidate the mechanism of action (MoA) for this compound in pharmacological studies?

Answer:

  • In Vitro Assays :
    • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler®) identifies primary targets (e.g., MAPK or PI3K pathways) .
    • Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁸F) track intracellular accumulation .
  • In Silico Tools :
    • Molecular Dynamics Simulations : Predict azetidine ring flexibility and binding pocket interactions .
    • Pharmacophore Mapping : Aligns fluorophenoxy groups with known active site motifs (e.g., ATP-binding pockets) .

Data Contradiction: How should researchers address discrepancies in reported biological activities of fluorinated azetidine derivatives?

Answer:

  • Source Validation : Cross-check biological data against peer-reviewed studies (avoiding non-academic sources like ) .
  • Contextual Factors :
    • Cell Line Variability : MDA-MB-231 (breast cancer) vs. HEK293 (embryonic kidney) may show divergent IC₅₀ values due to receptor expression differences .
    • Assay Conditions : Varying pH or serum content in media alters compound solubility and activity .
  • Dose-Response Curves : Replicate studies using standardized protocols (e.g., 72-hour exposure, 10-point dilution series) to confirm EC₅₀ consistency .

Basic: What are the stability and storage recommendations for this compound in laboratory settings?

Answer:

  • Stability :
    • Hydrolytic degradation occurs in aqueous buffers (t₁/₂ ~48 hours at pH 7.4); use lyophilized forms for long-term stability .
  • Storage :
    • Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .
    • Avoid repeated freeze-thaw cycles; aliquot working solutions in DMSO .

Advanced: How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Answer:

  • In Vivo PK Studies :
    • Administration Routes : Intravenous (IV) vs. oral (PO) dosing in rodent models to calculate bioavailability (F%) .
    • Mass Spectrometry-Based Quantification : LC-MS/MS measures plasma/tissue concentrations (LLOQ ~1 ng/mL) .
  • Metabolite Identification :
    • Liver microsome assays (human/rodent) with UPLC-QTOF detect phase I/II metabolites (e.g., glucuronidation of fluorophenoxy groups) .

Basic: What safety precautions are required when handling this compound in the laboratory?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HF during degradation) .
  • Waste Disposal : Neutralize acidic/basic residues before incineration as hazardous waste .

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